![molecular formula C12H16N2O4S B14470332 6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid CAS No. 66857-11-2](/img/structure/B14470332.png)
6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid is an organic compound characterized by the presence of a hexanoic acid backbone with an amino group at the sixth position and a 4-nitrophenylsulfanyl group attached to the amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with hexanoic acid and 4-nitrothiophenol.
Formation of Intermediate: Hexanoic acid is first converted to 6-aminohexanoic acid through a series of reactions involving nitration and reduction.
Coupling Reaction: The 6-aminohexanoic acid is then reacted with 4-nitrothiophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aminohexanoic acid derivatives.
Applications De Recherche Scientifique
6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenylsulfanyl group can act as a functional moiety that modulates the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Aminohexanoic acid: A simpler analogue without the nitrophenylsulfanyl group.
4-Nitrophenylsulfanyl derivatives: Compounds with similar functional groups but different backbones.
Uniqueness
6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid is unique due to the combination of the hexanoic acid backbone with the nitrophenylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
Propriétés
Numéro CAS |
66857-11-2 |
|---|---|
Formule moléculaire |
C12H16N2O4S |
Poids moléculaire |
284.33 g/mol |
Nom IUPAC |
6-[(4-nitrophenyl)sulfanylamino]hexanoic acid |
InChI |
InChI=1S/C12H16N2O4S/c15-12(16)4-2-1-3-9-13-19-11-7-5-10(6-8-11)14(17)18/h5-8,13H,1-4,9H2,(H,15,16) |
Clé InChI |
IMXVKGNYWDPDKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])SNCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


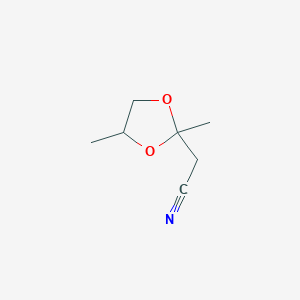
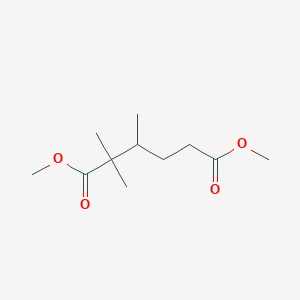
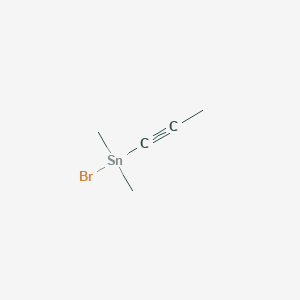
![3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal](/img/structure/B14470281.png)


![1-[(Methylsulfanyl)methoxy]octane](/img/structure/B14470299.png)
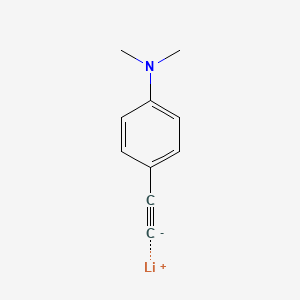
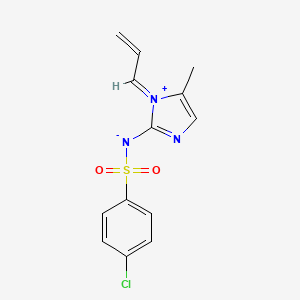


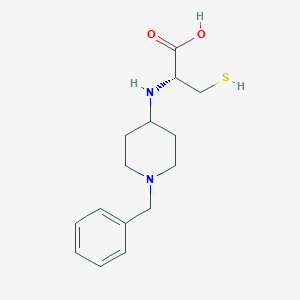
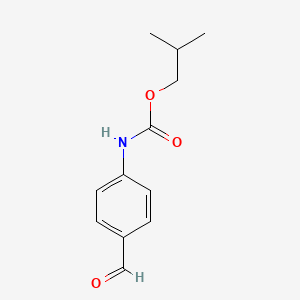
![2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14470321.png)
